molecular formula C10H16Cl2N2O3 B2506729 Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride CAS No. 2470438-73-2

Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride

Cat. No.: B2506729
CAS No.: 2470438-73-2
M. Wt: 283.15
InChI Key: FOKPYMYGQOREER-UHFFFAOYSA-N
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Description

Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride is a chemical compound with the molecular formula C10H14N2O3.2ClH. It is known for its unique structure, which includes an azetidine ring and an oxazole ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, often involving the use of reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.

    Coupling of the Rings: The azetidine and oxazole rings are then coupled through a propanoate linker, typically using esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(pyrrolidin-3-yl)-1,3-oxazol-5-yl]propanoate
  • Methyl 3-[2-(piperidin-3-yl)-1,3-oxazol-5-yl]propanoate
  • Methyl 3-[2-(azetidin-3-yl)-1,3-thiazol-5-yl]propanoate

Uniqueness

Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride is unique due to the presence of both azetidine and oxazole rings, which confer distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.2ClH/c1-14-9(13)3-2-8-6-12-10(15-8)7-4-11-5-7;;/h6-7,11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKPYMYGQOREER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(O1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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